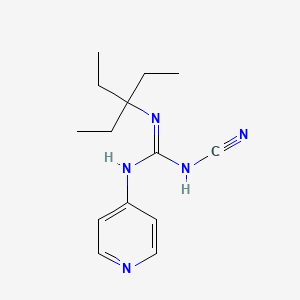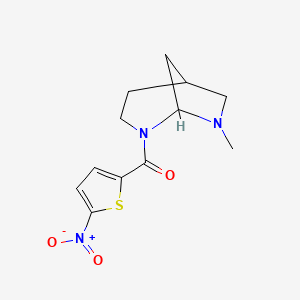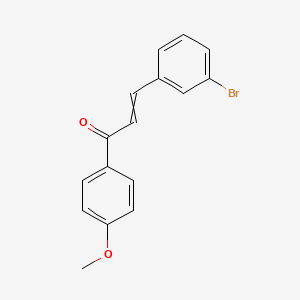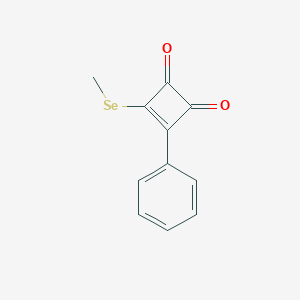
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine derivatives can undergo various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Guanidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.
Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.
Methylguanidine: Studied for its role in various biochemical processes.
Uniqueness
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
60560-35-2 |
|---|---|
Molekularformel |
C14H21N5 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19) |
InChI-Schlüssel |
ZQUFJXPVWXIVIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)





![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)




![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)


